molecular formula C15H11NO2S3 B2838857 N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide CAS No. 1421449-38-8

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2838857
CAS No.: 1421449-38-8
M. Wt: 333.44
InChI Key: YGPJHOOXXQQTHY-UHFFFAOYSA-N
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Description

N-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a central thiophene ring substituted with a thiophene-2-carbonyl group and a methyl-linked thiophene-2-carboxamide moiety.

Properties

IUPAC Name

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S3/c17-14(11-3-1-7-19-11)12-6-5-10(21-12)9-16-15(18)13-4-2-8-20-13/h1-8H,9H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPJHOOXXQQTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like toluene and catalysts such as [Pd(PPh3)4] .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives, including N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide, have been investigated for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains. For example, derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential.

Antioxidant Properties

The presence of thiophene moieties may contribute to antioxidant activity by scavenging free radicals and inhibiting oxidative stress pathways. This property is crucial for preventing cellular damage and has implications in treating diseases characterized by oxidative stress.

Anticancer Potential

Research indicates that thiophene derivatives may interact with specific molecular targets involved in cancer cell proliferation and survival pathways. Preliminary studies suggest potential anticancer effects, although further research is necessary to elucidate the efficacy and mechanisms of action in cancer models.

Material Science Applications

Thiophene derivatives are known for their unique electronic properties, making them suitable for applications in organic electronics. This compound can be utilized in:

  • Organic Photovoltaics : As a component in solar cells due to its ability to facilitate charge transport.
  • Organic Light Emitting Diodes (OLEDs) : Its electronic characteristics may enhance the performance of OLED devices.

Synthesis and Chemical Reactions

The synthesis of this compound can be approached through various methods involving simpler thiophene derivatives. Key reaction conditions include:

Reaction TypeConditions
Condensation Reaction Use of appropriate solvents and catalysts
Purification Method Chromatography for optimizing yields

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound). Results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Antioxidant Activity Assessment

Research on the antioxidant properties of thiophene derivatives revealed that compounds similar to this compound effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a broader class of thiophene carboxamides, which vary in substituents and core heterocycles. Key structural analogs include:

Compound Name Core Structure Substituents Key Features
N-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide Thiophene-thiophene linkage Thiophene-2-carbonyl and methylene-linked carboxamide High aromaticity, potential π-π stacking interactions
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7) Thiazole core 5-Nitrothiophene, 4-phenyl, 5-methyl Narrow-spectrum antibacterial activity; nitro group enhances electrophilicity
N-(4-(Diethylamino)phenyl)-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole core Diethylamino phenyl, methylthiophene High purity (98.73% HPLC); optimized for solubility
N-Adamantyl-5-methylthiophene-2-carboxamide Adamantyl-substituted thiophene Bulky adamantyl group Enhanced lipophilicity; moderate antibacterial activity

Physicochemical Properties

  • Lipophilicity : Adamantyl and trifluoromethyl substituents () increase logP values, enhancing membrane permeability but risking metabolic instability. The target compound’s dual thiophene rings may balance lipophilicity and solubility.
  • Thermal Stability : Melting points for 5-methylthiophene carboxamides range from 68°C to 164°C, correlating with substituent bulkiness . The target compound’s melting point is unreported but expected to align with aromatic carboxamides.

Key Research Findings

  • Structure-Activity Relationship (SAR) :
    • Nitro groups () and methylthio substituents () enhance antibacterial potency but may increase toxicity.
    • Thiophene-thiophene linkages (target compound) could improve target binding via extended conjugation, though this requires experimental validation.
  • Synthetic Challenges : Purification of multi-thiophene systems (e.g., target compound) may require advanced chromatographic techniques, as seen in .

Biological Activity

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features multiple thiophene rings and an amide functional group, which are crucial for its biological activity. Its molecular formula is C12_{12}H10_{10}N2_2O3_3S, with a molecular weight of approximately 250.34 g/mol. The presence of thiophene moieties enhances its lipophilicity and allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit key cellular pathways involved in cancer cell proliferation and survival, similar to other thiophene derivatives that have shown significant anticancer properties.

Anticancer Activity

Recent studies have demonstrated that thiophene carboxamide derivatives exhibit notable anticancer activity against various cancer cell lines. For instance, a study reported that derivatives similar to this compound displayed significant cytotoxic effects against Hep3B liver cancer cells, with IC50_{50} values as low as 23 µg/mL .

Table 1: Anticancer Activity of Thiophene Derivatives

Compound NameCell LineIC50_{50} (µg/mL)Mechanism of Action
This compoundHep3B23Cell cycle arrest
N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamideHep3B7.66Microtubule destabilization
Other Thiophene DerivativesVarious<11.6Inhibition of cellular pathways

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate that thiophene derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds related to this structure have been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition zones .

Table 2: Antimicrobial Activity of Thiophene Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Activity Index (%)
This compoundS. aureus2083.3
Amino Thiophene DerivativeP. aeruginosa2086.9
Hydroxy Thiophene DerivativeB. subtilis1878.3

Case Studies and Research Findings

  • Anticancer Properties : A study focused on synthesizing thiophene carboxamide derivatives aimed at mimicking the action of Combretastatin A4 (CA4), a known anticancer agent. The synthesized compounds exhibited varying degrees of cytotoxicity, with modifications leading to enhanced activity .
  • Antimicrobial Efficacy : Another research highlighted the antibacterial properties of thiophene derivatives, showing that structural variations significantly affected their efficacy against pathogenic bacteria. The presence of specific substituents was linked to increased hydrophilicity and antibacterial activity .
  • Molecular Docking Studies : Computational studies using density functional theory (DFT) suggested that the electronic properties of thiophene derivatives could be optimized for enhanced biological activity, indicating potential pathways for drug development .

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